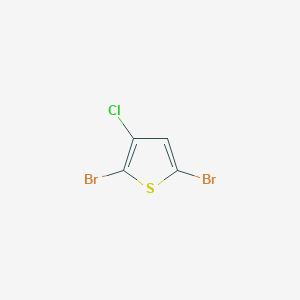

2,5-Dibromo-3-chlorothiophene

Overview

Description

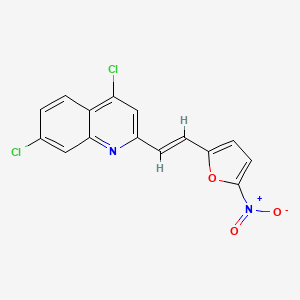

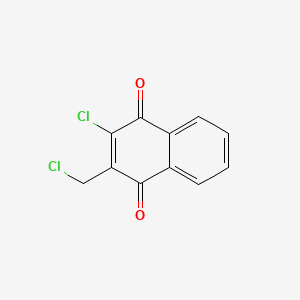

2,5-Dibromo-3-chlorothiophene is a chloro substituted thiophene derivative that is electron deficient . It has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors .

Synthesis Analysis

This compound has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is used to synthesize polymer semiconductors that can be processed with toluene, THF, and xylenes for eco-friendly low-cost solution processing organic solar cells .Molecular Structure Analysis

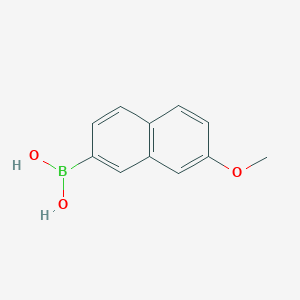

The chemical formula of this compound is C4HBr2ClS . The molecular weight is 276.38 g/mol .Chemical Reactions Analysis

This compound is used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is an electron-deficient chloro substituted thiophene derivative .Physical And Chemical Properties Analysis

This compound has a melting point of 24 °C - 25 °C . It appears as off-white powder/crystals .Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of dihalothiophenes, including 2,5-Dibromo-3-chlorothiophene, has been studied using techniques such as cyclic voltammetry and controlled-potential electrolysis. These studies reveal insights into the cleavage of carbon-halogen bonds and the formation of products through processes like halogen dance, highlighting its potential in electrochemical applications (Walker et al., 2018).

Pharmaceutical Applications

Research on the C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross-Coupling Reaction indicates the potential of derivatives of this compound in pharmacological contexts. These derivatives have been found to exhibit properties like haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their applicability in medicinal chemistry (Ikram et al., 2015).

Synthesis of Thiophene Derivatives

A one-pot desulfurative-fluorination-bromination reaction has been developed to synthesize 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes. This synthesis method demonstrates the versatility of this compound in producing various thiophene derivatives, which can have numerous applications in material science and organic chemistry (Turkman et al., 2010).

Polymer Research

Studies involving the synthesis of polythiophenes, such as the simple synthesis of P(Cbz-alt-TBT) and PCDTBT, utilize derivatives of this compound. These findings contribute to the field of polymer research, especially in the development of new materials with unique electronic properties (Lombeck et al., 2015).

Structural Characterization

Research on the structural characterization of dihalothiophenes, including this compound, provides valuable insights into the solid-state assemblies and halogen-bonding interactions of these compounds. Such studies are crucial inunderstanding the physical and chemical properties of this compound, which can inform its applications in various scientific domains (Wen & Rasmussen, 2007).

Conductivity and Polymerization

Investigations into the solid-state synthesis of conducting polythiophenes have explored the use of this compound. Such research is critical in the development of conductive materials for electronic applications. The findings contribute to our understanding of polymerization processes and the electrical properties of the resulting polymers (Meng et al., 2003).

Regiospecific Silylation

Studies on the regiospecific silylation of 2,5-Dibromothiophene, closely related to this compound, have revealed specific reaction mechanisms and product formations. This research is significant in the field of organic synthesis, particularly in the modification and functionalization of thiophene derivatives (Lukevics et al., 2001).

Synthesis of Novel Thiophene Derivatives

Research on the synthesis of novel thiophene derivatives using this compound as a precursor demonstrates its utility in creating new compounds with potential applications in materials science and organic electronics (Puterová et al., 2008).

Nonlinear Optical Materials

The synthesis and theoretical exploration of 3,4-Biaryl-2,5-Dichlorothiophene derivatives highlight the potential of this compound in developing nonlinear optical materials. These materials are essential in photonics and optoelectronics (Mahmood et al., 2018).

Mechanism of Action

Target of Action

2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of this compound. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .

Mode of Action

The mode of action of this compound involves its interaction with the polymer semiconductors. As an electron-deficient compound, this compound can donate electrons to the semiconductor material, thereby altering its electronic properties .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .

Result of Action

The result of the action of this compound is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,5-dibromo-3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFIWWRRJPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308157 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32431-91-7 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)